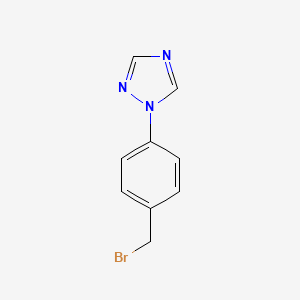
1-Methyl-4-(methylsulfinyl)benzene
Descripción general
Descripción
1-Methyl-4-(methylsulfinyl)benzene, also known as Methyl p-tolyl sulfoxide, is a chemical compound with the molecular formula C8H10OS . It is used as a catalyst in the preparation of homoallylic alcohols by the allylation of aldehydes with allyltrichlorosilane . It may also be used as a ligand in the synthesis of molybdenum chlorocomplexes .
Synthesis Analysis
The synthesis of 1-Methyl-4-(methylsulfonyl)benzene can be achieved from 4-Iodotoluene and Methyl p-toluenesulfonate .Molecular Structure Analysis
The molecular weight of 1-Methyl-4-(methylsulfinyl)benzene is 154.23 . The IUPAC Standard InChI is InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 .Chemical Reactions Analysis
1-Methyl-4-(methylsulfinyl)benzene can act as an activator of silicon tetrachloride that is employed in aza-Diels-Alder reaction .Physical And Chemical Properties Analysis
1-Methyl-4-(methylsulfinyl)benzene has a melting point of 44-46 °C and a boiling point of 113-114 °C/2 mmHg . It is soluble in methanol .Aplicaciones Científicas De Investigación
Crystal Structure and Interactions
1-Methyl-4-(methylsulfinyl)benzene and its derivatives have been extensively studied for their crystal structures and molecular interactions. For example, the title compound in a study by Choi et al. (2009) showed that the methylsulfinyl substituent's O atom and methyl group lie on opposite sides of the benzofuran fragment's plane. This structural arrangement facilitates specific intermolecular interactions like C—H⋯O hydrogen bonds and aromatic π–π interactions, crucial in forming and stabilizing the crystal structure (Choi, Seo, Son & Lee, 2009).
In another study, Choi et al. (2008) noted similar findings where the crystal structure was stabilized by C—H⋯π interactions and weak intermolecular C—H⋯O hydrogen bonds in a related compound (Choi, Seo, Son & Lee, 2008).
Thermodynamic Functions and Solubility
Another significant aspect of 1-Methyl-4-(methylsulfinyl)benzene's research applications is in understanding its thermodynamic properties and solubility. Xu et al. (2016) conducted a study on the solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents. They determined the solid-liquid equilibrium using the isothermal saturation method and analyzed the solubility using high-performance liquid chromatography. Their findings provide essential data for the compound's purification process, showcasing its application in organic chemistry and material science (Xu, Han, Cong, Du, Cheng, Wang & Zhao, 2016).
Continuous-Flow Process for Chemical Synthesis
Yu et al. (2016) explored the use of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow process for selective mononitration. This study highlights the compound's application in synthesizing specific chemical products, demonstrating its potential in industrial chemical processes. The researchers achieved a high yield and reduced byproducts, emphasizing the efficiency and applicability of this method in large-scale production (Yu, Zhou, Liu, Wang, Yu & Su, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-4-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVALTJSQBFLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347144 | |
| Record name | Methyl 4-methylphenylsulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(methylsulfinyl)benzene | |
CAS RN |
934-72-5 | |
| Record name | Methyl 4-methylphenylsulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 934-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-methylphenylsulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-(methylsulphinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















